4-Phenyl-1-(8-quinolylsulfonyl)piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 353.4 g/mol. This compound is classified as a piperazine derivative due to the presence of a piperazine ring, which is characterized by a six-membered ring containing two nitrogen atoms positioned opposite each other. The compound features an 8-quinolylsulfonyl group, which contributes to its biological activity and potential applications in pharmaceuticals and medicinal chemistry .
The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine typically involves the reaction between 8-quinolylsulfonamide and 4-phenylpiperazine. This process can be conducted under various conditions that may influence the yield and purity of the product.
The molecular structure of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine includes several key features:
InChI=1S/C19H19N3O2S/c23-25(24,18-10-4-6-16-7-5-11-20-19(16)18)22-14-12-21(13-15-22)17-8-2-1-3-9-17/h1-11H,12-15H2
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
.4-Phenyl-1-(8-quinolylsulfonyl)piperazine can participate in various chemical reactions due to its functional groups:
While specific mechanisms of action for 4-Phenyl-1-(8-quinolylsulfonyl)piperazine are not extensively documented, compounds of this class often exhibit biological activities through interactions with various receptors or enzymes:
The physical and chemical properties of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine include:
These properties are crucial for understanding the handling and application of the compound in laboratory settings .
4-Phenyl-1-(8-quinolylsulfonyl)piperazine has several potential scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: